Acridine, 9-(1H-imidazol-1-yl)-
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Overview
Description
Acridine, 9-(1H-imidazol-1-yl)- is a compound that combines the structural features of acridine and imidazole. Acridine is a heterocyclic organic compound known for its rigid structure, planarity, and high thermal stability . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(1H-imidazol-1-yl)- typically involves the reaction of 9-aminoacridine with an imidazole derivative. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for acridine, 9-(1H-imidazol-1-yl)- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-(1H-imidazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of acridine, 9-(1H-imidazol-1-yl)- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product but generally involve standard laboratory techniques such as refluxing and stirring .
Major Products
The major products formed from the reactions of acridine, 9-(1H-imidazol-1-yl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine-imidazole compounds .
Scientific Research Applications
Acridine, 9-(1H-imidazol-1-yl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Acridine derivatives are known for their pharmacological properties, and acridine, 9-(1H-imidazol-1-yl)- is no exception.
Industry: The compound can be used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of acridine, 9-(1H-imidazol-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s rigid structure and planarity allow it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of DNA-dependent enzymes . This mechanism is similar to that of other acridine derivatives, which are known to inhibit DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
9-Aminoacridine: Another acridine derivative with antibacterial and anticancer properties.
Uniqueness
Acridine, 9-(1H-imidazol-1-yl)- is unique due to its combination of acridine and imidazole structures, which endows it with a distinct set of chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
96424-40-7 |
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Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
9-imidazol-1-ylacridine |
InChI |
InChI=1S/C16H11N3/c1-3-7-14-12(5-1)16(19-10-9-17-11-19)13-6-2-4-8-15(13)18-14/h1-11H |
InChI Key |
WMLCJNVGEDCRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=C4 |
Origin of Product |
United States |
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